N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
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Overview
Description
N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzoic acid derivatives with cyclopentanone under acidic conditions to form the quinoline core. Subsequent functionalization at the 3-position with carboxamide groups can be achieved using reagents like carbodiimides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. High-yielding reactions, efficient purification techniques, and scalable processes are essential for industrial applications. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group at the 2-position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The amide group at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of 4-keto derivatives.
Reduction: Formation of 2-hydroxy derivatives.
Substitution: Formation of substituted amides and esters.
Scientific Research Applications
N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but lacks the cyclopentyl group.
N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid ethyl ester: Similar structure but with an ester group instead of a carboxamide group.
Uniqueness
N-cyclopentyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to the presence of the cyclopentyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C15H16N2O3 |
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Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-cyclopentyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H16N2O3/c18-13-10-7-3-4-8-11(10)17-15(20)12(13)14(19)16-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,16,19)(H2,17,18,20) |
InChI Key |
MJMDNRXMARFBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
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